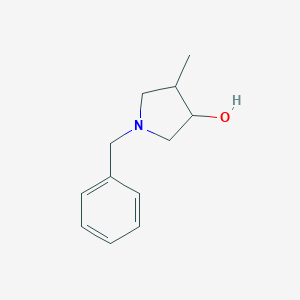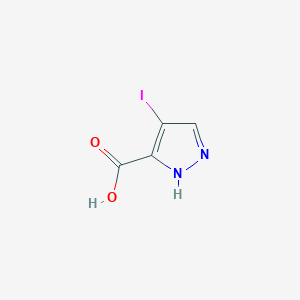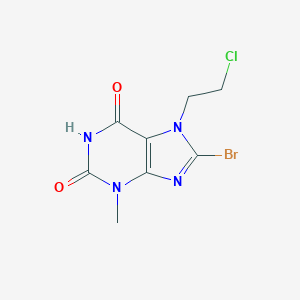![molecular formula C15H12N4O4 B187247 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole CAS No. 60059-87-2](/img/structure/B187247.png)
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole, also known as DNMBI, is a benzimidazole derivative that has been extensively studied for its potential applications in various fields of scientific research. DNMBI is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. This compound has been found to possess several interesting properties that make it a promising candidate for use in various scientific applications.
作用機序
The exact mechanism of action of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole is not well understood. However, it is believed that this compound acts as a fluorescent probe by binding to specific proteins or biomolecules in cells and tissues. This binding results in a change in the fluorescence properties of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole, which can be detected using various imaging techniques.
生化学的および生理学的効果
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to have minimal toxicity in vitro and in vivo. This compound has been shown to be non-cytotoxic and non-genotoxic, making it a safe candidate for use in various scientific applications. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to be stable under various physiological conditions, making it an ideal candidate for use in vivo.
実験室実験の利点と制限
One of the major advantages of using 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole in lab experiments is its excellent fluorescent properties. This compound can be used to label specific proteins or biomolecules in cells and tissues, allowing for their visualization using various imaging techniques. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to be stable under various physiological conditions, making it an ideal candidate for use in vivo. However, one of the limitations of using 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole is its low yield in synthesis, which can make it expensive to use in large-scale experiments.
将来の方向性
There are several future directions for the use of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole in scientific research. One potential application of this compound is in the field of cancer research. 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be used to label specific cancer cells, allowing for their detection and visualization using various imaging techniques. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be used to study the mechanisms of action of various cancer drugs, allowing for the development of more effective treatments. Another potential application of 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole is in the field of neuroscience. This compound can be used to label specific neurons or neural pathways, allowing for their visualization and study. Additionally, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be used to study the mechanisms of action of various neurological disorders, allowing for the development of more effective treatments.
合成法
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrobenzaldehyde with methylamine to form 2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole. This intermediate is then further reacted with methyl iodide to yield the final product, 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole. The overall yield of this synthesis method is around 20%.
科学的研究の応用
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of fluorescent labeling. 2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole has been found to possess excellent fluorescent properties, making it an ideal candidate for use in various imaging techniques.
特性
CAS番号 |
60059-87-2 |
|---|---|
製品名 |
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole |
分子式 |
C15H12N4O4 |
分子量 |
312.28 g/mol |
IUPAC名 |
2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C15H12N4O4/c1-9-2-5-12-13(6-9)17-15(16-12)7-10-3-4-11(18(20)21)8-14(10)19(22)23/h2-6,8H,7H2,1H3,(H,16,17) |
InChIキー |
UEYCPPADWNIXET-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)









